The compound (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one is a complex organic molecule that belongs to the class of pyrimidine derivatives. It features a fused pyrano-pyrimidine structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential neurotropic and anticancer activities, making it a candidate for further pharmacological studies.
The compound is classified as a pyrano[2,3-d]pyrimidinone, which indicates its structural framework consisting of a pyrimidine ring fused with a pyran ring. This classification is crucial for understanding its chemical behavior and potential applications in drug design.
The synthesis of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one typically involves several key steps:
The technical aspects of the synthesis include the use of solvents like methanol and reagents such as sodium ethoxide under reflux conditions to facilitate the reaction. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds .
The molecular structure of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one can be represented as follows:
The compound features a bicyclic system with stereocenters at positions 4, 4a, and 8a, contributing to its three-dimensional conformation.
Crystallographic studies may provide insights into the arrangement of atoms within the molecule, revealing hydrogen bonding patterns and molecular interactions that are critical for its biological activity .
The compound can undergo various chemical reactions typical for pyrimidine derivatives:
Reactions are typically monitored using Thin Layer Chromatography (TLC) and characterized by spectroscopic methods such as IR and NMR spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one often involves interactions with specific biological targets:
Molecular docking studies have shown that similar compounds can exhibit strong binding affinities to targets such as phosphodiesterases or kinases, suggesting potential therapeutic applications .
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions .
The compound has potential applications in various fields:
The systematic IUPAC name "(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one" precisely defines the structure and stereochemistry of this complex heterocyclic compound. The name specifies a fused bicyclic system comprising a pyran ring annulated with a pyrimidinone ring at positions [2,3-d], indicating fusion between the pyrimidine's 2,3-bond and the pyran's 4a,8a-bond. The prefix "octahydro-" denotes complete saturation of both rings, while "2-one" identifies the carbonyl group at position 2 of the pyrimidinone ring. The stereochemical descriptor (4R,4aS,8aS) defines the absolute configuration at three contiguous chiral centers, establishing a cis-fusion across the rings with the phenyl substituent at C4 occupying a specific spatial orientation . This stereochemistry critically influences the molecule's three-dimensional conformation and biological interactions, as the ring fusion creates a rigid scaffold that positions pharmacophoric elements for target binding.
The molecular formula is C₁₃H₁₆N₂O₂ (molecular weight: 232.283 g/mol), with the structure featuring a phenyl group attached to the chiral C4 carbon. Crystallographic analysis reveals that the fused bicyclic core adopts a puckered conformation, with the stereocenters at C4a and C8a dictating the relative orientations of the lactam (N3-C2=O) and ether (O-heterocyclic) functionalities. This spatial arrangement facilitates specific hydrogen-bonding patterns and hydrophobic interactions in biological environments. The stereochemistry is not merely incidental; it governs the molecule's dipole moment, solubility profile, and capacity for enantioselective binding to protein targets [2].
Table 1: Key Structural and Chemical Identifiers of (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one
Property | Value/Descriptor |
---|---|
IUPAC Name | (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one |
CAS Registry Number | 887771-95-1 |
Molecular Formula | C₁₃H₁₆N₂O₂ |
Molecular Weight | 232.283 g/mol |
Key Stereocenters | C4 (R), C4a (S), C8a (S) |
SMILES Notation | C1CC2C(NC(=O)NC2OC1)C3=CC=CC=C3 |
InChI Key | YZKTXFOOOVUDSC-SRVKXCTJSA-N |
The exploration of pyrano[2,3-d]pyrimidine scaffolds in medicinal chemistry represents a significant evolution from early synthetic curiosity to targeted drug design. Initial synthetic efforts in the late 20th century focused on one-pot multicomponent reactions, such as the acid-catalyzed condensation of aldehydes, dihydropyran, and urea/thiourea. These reactions often yielded complex mixtures with poor stereocontrol [2]. A pivotal advancement came with the application of chiral organocatalysts, such as l-proline with trifluoroacetic acid (TFA), enabling diastereoselective synthesis of the (4R,4aS,8aS)-configured framework. Under optimized conditions (acetonitrile, 85°C, 7 hours), this method achieved high diastereoselectivity by generating the critical N-acyliminium ion intermediate, which underwent stereocontrolled nucleophilic attack by dihydropyran [2].
The early 2000s witnessed a paradigm shift towards green chemistry principles, driving innovations like solvent-free conditions and nanocatalysis. For instance, SBA-Pr-SO₃H mesoporous silica nanocatalysts enabled efficient pyrano[2,3-d]pyrimidine synthesis under solvent-free conditions at 140°C within 15 minutes, achieving high yields (>85%) and simplifying purification. Concurrently, heterogeneous acid catalysts like para-toluene sulfonic acid (p-TSA) in dimethylformamide/acetonitrile mixtures improved reaction efficiency and yield compared to early methods [2] [10]. This historical progression underscores a transition from empirical synthesis to rational, sustainable strategies prioritizing stereochemical precision and environmental compatibility.
Table 2: Evolution of Synthetic Strategies for Pyrano[2,3-d]pyrimidinones
Era | Synthetic Approach | Catalyst/Conditions | Key Advancements |
---|---|---|---|
1990s | Acid-catalyzed condensation | Mineral acids (HCl, H₂SO₄) | Initial scaffold access; poor stereocontrol |
Early 2000s | Organocatalysis | l-Proline/TFA in CH₃CN, 85°C | Diastereoselectivity via N-acyliminium ion control |
Mid-2000s | Heterogeneous acid catalysis | p-TSA in DMF/CH₃CN | Improved yields (>85%); broader substrate scope |
2010s | Nanocatalysis & green chemistry | SBA-Pr-SO₃H, solvent-free, 140°C | High efficiency; reduced reaction time (15 min); recyclable catalyst |
The pyrano[2,3-d]pyrimidinone core exemplifies a privileged scaffold in bioactive molecule design due to its inherent structural rigidity and capacity for multipoint target engagement. This fused bicyclic system combines the hydrogen-bonding capabilities of the pyrimidin-2-one lactam (with donor-acceptor motifs at N1, N3, and C2=O) with the lipophilic character of the tetrahydropyran ring. This amphiphilic profile facilitates interactions with diverse biological targets, particularly enzymes and receptors possessing both polar binding pockets and hydrophobic sub-sites [2] [6]. The scaffold's conformational restraint reduces the entropic penalty upon binding compared to flexible analogs, enhancing binding affinity and selectivity. This is exemplified by derivatives exhibiting nanomolar-range inhibition of kinases like PIM-1 and receptor tyrosine kinases [7].
Mechanistically, the scaffold often functions as a purine bioisostere, mimicking the hydrogen-bonding pattern and π-cloud distribution of adenine in DNA/RNA. This underpins its inhibition of enzymes like dihydrofolate reductase (DHFR) and various kinases involved in signal transduction cascades [6] [9]. The stereospecificity of the (4R,4aS,8aS)-configuration further enables precise spatial positioning of appended pharmacophores. For example, the C4-phenyl group in (4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one projects into hydrophobic enzyme clefts, enhancing binding through van der Waals contacts and π-stacking [2]. Additionally, the scaffold's synthetic versatility allows decoration at multiple positions (C4, C5, C6, N3), enabling extensive structure-activity relationship explorations to optimize target affinity, pharmacokinetic properties, and therapeutic indices across anticancer, antimicrobial, and neurotropic applications.
Table 3: Key Heterocyclic Scaffolds and Their Biological Relevance
Scaffold | Bioisosteric Relationship | Key Biological Targets | Medicinal Applications |
---|---|---|---|
Pyrano[2,3-d]pyrimidinone | Purine nucleobases | Kinases (PIM-1, VEGFR-2), DHFR, Phosphodiesterases | Anticancer, Neurotropic agents |
Thieno[2,3-d]pyrimidine | Purine nucleobases | EGFR, HER2, c-Met kinase | Tyrosine kinase inhibitors (anticancer) |
Pyrido[2,3-d]pyrimidine | Quinazolines, Folic acid | DHFR, mTOR, BCR-ABL | Anticancer, Antifolate agents |
The N-acyliminium ion mechanism, central to its synthesis, also has biological implications. Generated in situ during acid-catalyzed synthesis from aldehydes and urea/thiourea components, this electrophilic intermediate reacts with dihydropyran to form the bicyclic skeleton. Analogously, in biological systems, the scaffold's electron-deficient pyrimidinone ring can engage in similar electrophile-nucleophile interactions with enzyme active sites, contributing to covalent inhibition strategies when appropriately functionalized [2]. This duality—synthetic utility and biological mimicry—cements the pyrano[2,3-d]pyrimidinone system as a cornerstone of rational drug design.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: